Macrosphelide A
Description
Historical Context of Macrosphelide A Discovery and Isolation
The macrosphelides, including this compound, were first isolated in 1995 from the culture broth of the fungal strain FO-5050. satoshi-omura.infokitasato-u.ac.jpjst.go.jp This strain was initially identified as Microsphaeropsis sp. and derived from a soil sample. mdpi.com The initial discovery recognized these compounds as inhibitors of cell adhesion. satoshi-omura.infokitasato-u.ac.jpjst.go.jp Subsequently, this compound has also been reported in other sources, such as Periconia byssoides, the sea hare Aplysia kurodai, Coniothyrium minitans, and the fungus Tritirachium sp.. mdpi.comnih.govtandfonline.com
Biological Classification within Macrocyclic Natural Products
This compound is classified as a macrolide. tandfonline.comnih.govmedchemexpress.com More specifically, it is described as a 16-membered macrolide jst.go.jptandfonline.commdpi.com and a macrolactone polyketide. mdpi.commdpi.com This classification places it within the large and structurally diverse group of macrocyclic natural products, many of which exhibit significant biological activities. The structure of this compound is characterized by a 16-membered ring containing three ester bonds. jst.go.jp
Significance of this compound as a Research Compound in Contemporary Medicinal Chemistry and Drug Discovery
This compound holds significance as a research compound due to its unique chemical skeleton and observed biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.aimedchemexpress.commdpi.commdpi.comresearchgate.netnih.gov Its ability to inhibit cell adhesion has been a key area of investigation since its discovery. satoshi-omura.infokitasato-u.ac.jpjst.go.jpmdpi.com Studies have shown that this compound can inhibit the adhesion of human leukemia cells (HL-60) to activated human umbilical vein endothelial cells (HUVEC). satoshi-omura.infokitasato-u.ac.jpjst.go.jp
Research has identified its potential for inhibiting enzymes and pathways vital for cancer cell and pathogen survival. ontosight.aimdpi.com For instance, this compound has been shown to specifically inactivate enzymes such as ENO1, ALDOA, and FH, which are involved in cancer cell metabolism. mdpi.com This modulation of cancer metabolism, particularly aerobic glycolysis (the Warburg effect), makes this compound and its derivatives attractive for targeted cancer therapies. mdpi.com
The complex structure of this compound has also made it a target for synthetic research, aiming to provide efficient and scalable production methods and to facilitate further study into its biological activities and potential applications. ontosight.aisatoshi-omura.infojst.go.jpmdpi.comresearchgate.netnih.govmdpi.com Efforts in medicinal chemistry, including total synthesis and the development of derivatives, have been undertaken to establish structure-activity relationships (SAR) and discover more potent analogs. mdpi.comresearchgate.netnih.govmdpi.com The compound's reported non-toxicity in certain studies further enhances its interest as a potential lead for drug development. mdpi.commdpi.com
Key Biological Activities of this compound
| Activity | Description |
| Cell Adhesion Inhibition | Inhibits adhesion of human leukemia cells (HL-60) to activated HUVEC. satoshi-omura.infokitasato-u.ac.jpjst.go.jp |
| Anticancer Activity | Exhibits effects in various cancer cell lines and inhibits carcinogenesis features. ontosight.aimdpi.commdpi.comresearchgate.netnih.gov |
| Antimicrobial Activity | Shows activity against certain ascomycetes, basidiomycetes, oomycetes, and Gram-positive bacteria like Staphylococcus aureus. ontosight.aimdpi.commedchemexpress.com |
| Antifungal Activity | Demonstrated against some fungal species. ontosight.aimdpi.commedchemexpress.com |
Further research into the synthesis, biological activities, and mechanisms of action of this compound is considered crucial for unlocking its full potential in the fields of medicine and biotechnology. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMUATWVTYSFD-FTXQSDARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Natural Production of Macrosphelide a
Identified Isolation Sources and Producing Organisms
Macrosphelide A has been isolated from diverse sources, highlighting its presence across different ecological niches.
Fungal Metabolite Origins
Several fungal species have been identified as producers of this compound and related macrosphelides. It was first isolated in 1995 from a Microsphaeropsis species, strain FO-5050, which was obtained from a soil sample. mdpi.comcaymanchem.commdpi.com Other fungal sources include Periconia byssoides OUPS-N133 mdpi.commdpi.com, Coniothyrium minitans mdpi.comoup.comoup.com, and Tritirachium sp. HKI 0317, isolated from the Antarctic lichen Neuropogon sp. mdpi.comtandfonline.com Paraconiothyrium sporulosum FO-5050 is also cited as a source organism. vwr.comkitasato-u.ac.jp Another Antarctic fungus, Pseudogymnoascus sp. (strain SF-7351), has also been found to produce this compound. nih.gov
Marine Organism Associations
This compound has also been reported in association with marine organisms, specifically the sea hare Aplysia kurodai. mdpi.commdpi.comnih.govrsc.org While isolated from the sea hare, the actual producers are likely symbiotic fungi, such as Periconia byssoides, found in association with these marine animals. mdpi.comrsc.orgcapes.gov.brjst.go.jp
Proposed Biosynthetic Pathways and Mechanistic Insights
Macrosphelides are classified as macrolide polyketides. mdpi.com The biosynthesis of polyketides typically involves polyketide synthases (PKSs). One study exploring the biotransformation of halolactones by Pleurotus ostreatus suggested that the limiting step in the biosynthesis of a macrosphelide could involve reactions catalyzed by enzymes associated with cytochrome P450, such as P450 monooxygenase or manganese-dependent peroxidase. mdpi.com Further research into the biosynthesis of this specific macrosphelide was noted as being in progress. mdpi.com It has been postulated that macrosphelides are synthesized via the polyketide pathway. nih.gov
Strain-Specific Variations in this compound Production and Metabolite Profiles
Variations in metabolite profiles, including the production of this compound, exist between different strains of the same fungal species. For instance, while one isolate of Coniothyrium minitans (IMI 134523, strain CONIO) was found to produce this compound and related metabolites, these compounds were not detected in a different isolate of C. minitans. oup.comoup.com This demonstrates clear differences in the metabolite profiles among C. minitans strains. oup.comoup.com Studies on various C. minitans isolates have shown considerable variation in their inhibitory effects, which could be linked to qualitative or quantitative differences in secondary metabolite production. apsnet.org
Biotransformation Studies Involving this compound
Biotransformation studies have explored the metabolic fate and production of macrosphelides by microorganisms. In one study, the Pleurotus ostreatus strain AM482 was found to produce a macrosphelide (specifically identified as macrosphelide 4, which was previously obtained only by chemical synthesis) through the biotransformation of halolactones. mdpi.comnih.gov This was an unexpected product of the biotransformation. mdpi.comnih.gov The study also investigated the effects of factors like temperature, salts, and organic solvents on the production of this macrosphelide by the P. ostreatus strain. mdpi.com After nine days of biotransformation, macrosphelide 4 completely disappeared, suggesting further metabolism by the microorganism. mdpi.com
Here is a summary of identified isolation sources:
| Organism / Source | Type | Reference |
| Microsphaeropsis sp. FO-5050 | Fungus (soil) | mdpi.comcaymanchem.commdpi.com |
| Periconia byssoides OUPS-N133 | Fungus | mdpi.commdpi.com |
| Coniothyrium minitans IMI 134523 | Fungus | mdpi.comoup.comoup.com |
| Tritirachium sp. HKI 0317 | Fungus (Antarctic lichen Neuropogon sp.) | mdpi.comtandfonline.com |
| Aplysia kurodai (sea hare) | Marine organism (likely associated fungus) | mdpi.commdpi.comnih.govrsc.org |
| Paraconiothyrium sporulosum FO-5050 | Fungus | vwr.comkitasato-u.ac.jp |
| Pseudogymnoascus sp. SF-7351 | Fungus (Antarctic) | nih.gov |
| Pleurotus ostreatus strain AM482 | Fungus (Biotransformation product) | mdpi.comnih.gov |
Synthetic Strategies and Methodologies for Macrosphelide a and Analogs
Early Approaches to Total Synthesis of Macrosphelide A
The initial total synthesis of this compound was a collaborative effort between the Smith and Omura groups. This early approach was crucial not only for providing access to the compound but also for confirming the absolute structures of Macrosphelides A and B. nih.gov Early synthetic routes often involved the preparation of monomeric fragments, followed by their iterative ligation and a final macrolactonization step to form the 16-membered ring. nih.gov The Yamaguchi macrolactonization protocol was frequently employed in these early syntheses for the ring-closing step. acs.orgacs.org
Advanced Synthetic Route Development and Efficiency Enhancements
Ring-closing metathesis (RCM) has emerged as a powerful tool for the macrocyclization step in Macrosphelide synthesis, offering a neutral and efficient alternative to traditional macrolactonization methods like the Yamaguchi protocol, which can sometimes suffer from issues like irreproducibility and epimerization. acs.orgacs.org The first application of RCM for the synthesis of the Macrosphelide core structure was reported in the early 2000s. nih.govacs.orgacs.org This strategy typically involves the preparation of a diene precursor that undergoes RCM in the presence of a ruthenium catalyst, such as Grubbs' catalyst, to form the desired macrolactone ring. acs.orgresearchgate.netacs.orgresearchgate.net RCM-based routes have been successfully applied to the synthesis of Macrosphelides A, B, E, and other analogs. nih.govacs.orgresearchgate.net Studies have shown that steric factors around the reaction site can significantly influence the rate of the RCM macrocyclization. researchgate.netnih.gov
Given the multiple stereocenters in this compound, the use of readily available chiral building blocks and the implementation of stereoselective synthetic transformations are crucial for controlling the absolute and relative stereochemistry of the final product. researchgate.netnih.govenamine.net Chiral starting materials, such as methyl (S)-(+)-3-hydroxybutyrate and methyl (S)-(-)-lactate, have been utilized to construct the key fragments with high enantiomeric purity. researchgate.netresearchgate.netnih.gov Stereoselective reactions, including asymmetric epoxidation and stereoselective reductions, have been developed and incorporated into synthetic routes to establish the required stereocenters efficiently. nih.govmdpi.comacs.orgnih.gov For instance, stereoselective reduction of a γ-keto-α,β-unsaturated ester using NaBH4 in methanol (B129727) has been reported to yield a specific diastereomer with high selectivity. mdpi.comacs.orgnih.gov
Fragment-based or convergent synthetic approaches have been widely employed in Macrosphelide synthesis to improve efficiency and flexibility. This strategy involves synthesizing the molecule in distinct pieces (fragments) and then joining them together in a convergent manner. nih.govmdpi.comacs.orgnih.gov this compound's structure can be conceptually divided into hydroxy acid fragments, two of which share a similar carbon framework and oxidation state, allowing for the efficient synthesis of these building blocks. nih.gov This approach facilitates the synthesis of not only the natural product but also various artificial analogs by modifying the individual fragments before coupling. nih.gov Examples include the iterative esterification of protected hydroxy acid fragments to assemble the macrocyclic precursor. nih.govmdpi.com
Utilization of Chiral Building Blocks and Stereoselective Synthesis
Combinatorial Chemistry Approaches for Macrosphelide Library Generation
Combinatorial chemistry has been applied to the synthesis of Macrosphelide analogs to generate libraries of compounds for structure-activity relationship (SAR) studies and the discovery of more potent derivatives. mdpi.commdpi.comresearchgate.netwiley-vch.denih.govjst.go.jp These approaches often involve solid-phase synthesis, where building blocks are attached to a polymer support, allowing for parallel synthesis and diversification. wiley-vch.dejst.go.jp A reported combinatorial synthesis of a Macrosphelide library utilized palladium-catalyzed carbonylation on a polymer support. mdpi.comwiley-vch.denih.govjst.go.jp This method allows for the efficient generation of a range of Macrosphelide analogs by varying the attached building blocks. mdpi.comwiley-vch.de
Fluorous Tagging Techniques in Macrosphelide Synthesis
Fluorous tagging techniques have been explored in Macrosphelide synthesis as a method for facilitating the purification of synthetic intermediates and products. mdpi.comresearchgate.net This technique involves attaching a fluorous tag to a molecule, allowing it to be easily separated from non-fluorous compounds using fluorous solid-phase extraction (FSPE). Binary fluorous tagging has been utilized to synthesize and separate stereoisomer libraries of Macrosphelides. mdpi.com This approach can streamline the purification process, which can be particularly challenging in the synthesis of complex natural products like this compound. researchgate.net
Design and Synthesis of Biochemical Probes for Target Identification (e.g., this compound-Biotin Chimera)
The identification of the biological targets of bioactive natural products like this compound is crucial for understanding their mechanisms of action and facilitating drug development. Biochemical probes, particularly affinity probes such as biotinylated chimeras, are powerful tools for this purpose. These probes typically consist of the natural product ligand, a linker, and an affinity tag (like biotin) or a photoactivatable group. mdpi.com The affinity tag allows for the isolation and enrichment of proteins that bind to the probe, while a photoactivatable group enables covalent cross-linking to the target upon irradiation. mdpi.comunimi.it
Rational design and synthesis of a biochemical probe for (+)-Macrosphelide A, a known inhibitor of cell-cell adhesion, have been undertaken to aid in identifying its biological target. rsc.orgrsc.orgresearchgate.netnih.gov A key strategy involves the creation of this compound-biotin chimeras. rsc.orgresearchgate.netnih.govmdpi.com This approach utilizes the high affinity of biotin (B1667282) for streptavidin, allowing for the capture of protein targets bound to the this compound moiety of the chimera. mdpi.com
The synthesis of this compound-biotin chimeras typically involves several key steps. One reported strategy includes an efficient synthesis of the macrosphelide core structure, the connection of a linker unit to an allyl-macrosphelide via cross metathesis, and the subsequent coupling of the linker-bound this compound with a chemical biotin tag. rsc.orgresearchgate.netnih.gov The inclusion of a biotinylated linker on this compound is reported to increase structural flexibility and detection sensitivity, which can be critical for identifying biological target proteins. mdpi.com
Studies have explored the effect of linker length on the efficacy of target identification. For instance, two different this compound-biotin chimeras were synthesized with varying linker lengths: a medium-length linker (MSPA-735) and a long-length linker (MSPA-961). mdpi.com These chimeras have been utilized in competitive binding assays and in vitro binding assays to investigate this compound-binding proteins. mdpi.com
Affinity chromatography coupled with mass spectrometry-based proteomics is a common method employed with these biotinylated probes to screen for putative targets. mdpi.com In this technique, biotinylated this compound is incubated with cell lysates, and the proteins that bind to the probe are subsequently precipitated using streptavidin beads. mdpi.com The precipitated proteins are then analyzed, often by SDS-PAGE, to identify potential this compound targets. mdpi.com
As a control in these studies, Macrosphelide B, a structural analog of this compound with a difference at the C-14 position, has been synthesized and used to validate novel this compound targets. mdpi.com Additionally, butenylated biotin, a linker-conjugated biotin structure, has been synthesized as a negative control to account for potential non-specific binding of the biotin tag or linker to proteins. mdpi.com
Research using this compound-biotin chimeras and affinity chromatography has led to the identification of potential target proteins. For example, studies have indicated that this compound may exhibit anti-cancer effects by simultaneously inactivating enzymes such as ENO1, ALDOA, and FH, which were identified through mass spectrometry proteomics combined with affinity chromatography using biotinylated MSPA. mdpi.com Direct and specific interactions of this compound with these candidate proteins have been further investigated through in vitro binding assays, competition assays, and simulation modeling. mdpi.com
The design and synthesis of photoaffinity probes are also relevant in target identification. These probes incorporate a photoreactive group that forms a covalent bond with interacting proteins upon photoactivation, allowing for subsequent pull-down and identification of the target. mdpi.com While the provided text specifically highlights biotin chimeras for this compound, photoaffinity labeling is a complementary strategy used in chemical biology for target deconvolution of various bioactive molecules. mdpi.comunimi.itpdfdrive.torsc.org
Here is a summary of some research findings related to this compound biochemical probes:
| Probe Type | Linker Length | Application | Key Findings (Examples) |
| This compound-Biotin | Medium (MSPA-735) | Competitive and In Vitro Binding Assays | Used in screening for this compound-binding proteins. mdpi.com |
| This compound-Biotin | Long (MSPA-961) | Competitive and In Vitro Binding Assays, Affinity Chromatography | Used in screening for this compound-binding proteins; Identified potential targets like ENO1, ALDOA, and FH. mdpi.com |
| Macrosphelide B-Biotin | Not specified | Negative control in binding assays | Used to validate this compound targets. mdpi.com |
| Butenylated Biotin | Not specified | Negative control in binding assays | Used to control for non-specific binding of biotin or linker. mdpi.com |
Structure Activity Relationship Sar Investigations of Macrosphelide a and Its Derivatives
Systematic Derivatization and Structural Modifications of the Macrosphelide A Skeleton
Systematic modifications of the this compound skeleton have provided valuable insights into the structural requirements for its biological effects. nih.gov Various positions on the macrolide ring have been targeted for chemical alteration.
Modifications at the C3 Position
Modifications at the C3 position of the this compound skeleton have been explored with the hypothesis that the substituent at this position can be altered without losing activity, and potentially to improve properties like lipophilicity and cell permeability or to suppress metabolism. mdpi.comresearchgate.net Research has shown that C3 modification can lead to an improvement in cytotoxic activity. mdpi.comresearchgate.net For instance, the synthesis of a 3-phenyl substituted this compound derivative demonstrated significantly enhanced potency compared to this compound itself. nih.govresearchgate.net This suggests that the nature of the substituent at C3 plays a role in the compound's biological effects.
Alterations at C9 and C15 Positions
Alterations at the C9 and C15 positions have also been investigated, particularly in the context of developing hybrid molecules. nih.gov Studies involving the introduction of a thiazole-containing side chain, inspired by epothilones, at different positions of the macrosphelide skeleton revealed differential effects on apoptosis-inducing activity. nih.govnih.govexlibrisgroup.com.cn It was observed that a hybrid molecule with the thiazole (B1198619) side chain introduced at the C15 position showed more potent apoptosis-inducing activity compared to a similar introduction at the C9 position. nih.gov This indicates that the specific location of substitutions on the macrolide ring, such as at C9 and C15, can significantly influence the biological potency of the resulting derivative.
Ring-Size Modified Analogs (e.g., 15-membered, 18-membered Macrosphelides)
The macrolactone ring size is a critical feature of this compound, which is a 16-membered macrolide. nih.govclockss.org Investigations have included the synthesis and evaluation of ring-size modified analogs, such as 15-membered and 18-membered macrosphelides. nih.govclockss.org These studies aim to understand the impact of macrocyclic ring size and conformation on biological activity. While natural Macrosphelides have a 16-membered ring, the synthesis of 15-membered analogs has been reported. nih.govresearchgate.net Ring-enlarged derivatives, including 18-membered macrolides, have also been pursued. nih.gov Biological evaluation of artificial macrosphelides with non-natural ring sizes has indicated that they may not exhibit the same level of apoptosis-inducing activity as the natural 16-membered diketone derivatives at certain concentrations. clockss.org
Heteroatom Substituted Macrosphelide Derivatives (e.g., Aza-Macrosphelides, Pyridine-substituted)
The incorporation of heteroatoms into the macrosphelide skeleton has been explored to generate derivatives with potentially altered biological profiles. This includes the synthesis of aza-macrosphelides, where a carbon atom in the ring is replaced by a nitrogen atom, and derivatives substituted with heterocyclic groups like pyridine. nih.gov The synthesis of 16-membered macrolactams, which are aza-analogues of macrosphelides, has been achieved using ring-closing metathesis. researchgate.net Studies on nitrogen-substituted MS derivatives have also been conducted to investigate their apoptosis-inducing activity. nih.gov Pyridine-substituted MS derivatives have also been synthesized and evaluated for their apoptosis-inducing activity against human lymphoma cells. researchgate.netresearchgate.net
Artificial Macrosphelides and Epothilone-Hybrid Compounds
The design and synthesis of artificial macrosphelides, including hybrid compounds, have been a significant area of research to discover more potent derivatives. nih.govnih.govexlibrisgroup.com.cn A notable strategy has been the creation of chimeric molecules combining the macrosphelide skeleton with structural features from other biologically active compounds, such as epothilones. nih.govnih.govexlibrisgroup.com.cnmdpi.comnih.gov Epothilones are another class of macrolides known for their potent cytotoxic activity. mdpi.comnih.gov Epothilone-hybrid compounds, in which a thiazole-containing side chain from epothilone (B1246373) is incorporated into the macrosphelide structure, have shown enhanced apoptosis-inducing activity compared to natural macrosphelide compounds. nih.govnih.govexlibrisgroup.com.cn These hybrids, particularly those with the thiazole side chain at C15, have demonstrated promising apoptosis-inducing effects against human lymphoma cells. nih.govnih.gov
Identification of Essential Substructures for Bioactivity (e.g., Ene-Dicarbonyl Motif)
Structure-activity relationship studies have aimed to identify the essential substructures within the this compound molecule that are critical for its biological activity. Research suggests that the "ene-dicarbonyl" substructure is apparently essential for bioactivity. nih.govexlibrisgroup.com.cnresearchgate.net This motif appears to play a crucial role in the mechanism of action of macrosphelides and their derivatives. Furthermore, comparisons of the biological activities of different macrosphelide isomers and derivatives have provided insights into the importance of specific functional groups. For example, the presence of carbonyl groups, particularly at the C14 position, has been implicated in the cytotoxicity and apoptosis-inducing activity of macrosphelides. nih.govresearchgate.netresearchgate.net Diketo-MS, which has carbonyl groups at both the 8 and 14 positions, has shown apoptosis-inducing activity. nih.govresearchgate.netresearchgate.net
Impact of Stereochemistry on this compound Biological Activity
The biological activity of this compound is highly dependent on its specific stereochemical configuration. This compound possesses the absolute stereochemistry defined as (4S,7E,9R,10S,13E,15R,16S)-9,15-Dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione, and this precise arrangement of functional groups and chiral centers is crucial for its potent inhibitory effects on cell adhesion wikidata.org.
Studies comparing the biological activities of this compound with its naturally occurring isomers have provided significant insights into the role of stereochemistry in determining potency. This compound has demonstrated potent inhibitory activity against the adhesion of human leukemia HL-60 cells to LPS-activated human umbilical vein endothelial cells (HUVEC) nih.govnih.govnih.gov. Other natural macrosphelide isomers, including macrosphelide B, C, and D, also exhibit cell adhesion inhibitory activity, but generally to a lesser extent than this compound nih.gov. Macrosphelides J and K have shown considerably lower activity in the same assay nih.gov.
The differences in activity among these isomers, which share a common macrocyclic lactone core but vary in their oxidation patterns and stereochemical configurations, underscore the critical influence of stereochemistry on the biological profile of macrosphelides nih.govnih.gov.
The following table presents a comparison of the cell adhesion inhibitory activity (IC50 values) for this compound and several other natural macrosphelides:
| Compound | Cell Adhesion Inhibition (HL-60 to HUVEC) IC50 (µM) |
| This compound | 3.5 nih.gov |
| Macrosphelide B | 36 nih.gov |
| Macrosphelide C | 67.5 nih.gov |
| Macrosphelide D | 25 nih.gov |
| Macrosphelide J | > 100 (µg/ml) nih.gov |
| Macrosphelide K | > 100 (µg/ml) nih.gov |
Note: The IC50 values for Macrosphelides J and K were reported in µg/ml nih.gov. Conversion to µM would depend on the exact molecular weight, but the reported values clearly indicate significantly lower potency compared to this compound, B, C, and D.
The distinct biological activities observed among macrosphelide isomers highlight the importance of stereochemical control in the synthesis and design of macrosphelide-based therapeutic agents nih.govwikipedia.orgnih.gov.
Pharmacological and Biological Activities of Macrosphelide a
Anticancer Activity Spectrum and Cellular Selectivity
Research has demonstrated that Macrosphelide A (MSPA) exhibits anticancer properties across a range of cancer cell lines. mdpi.comnih.govnih.govmdpi.com Its activity involves multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of processes related to carcinogenesis. nih.govnih.govresearchgate.net
Inhibition of Cancer Cell Proliferation and Growth
This compound has been shown to inhibit the proliferation and growth of various cancer cells. Studies have indicated that MSPA treatment can decrease cancer cell growth, potentially by targeting key metabolic enzymes. nih.gov For instance, MSPA has been found to inhibit enzymes involved in the Warburg effect, such as aldolase (B8822740) A (ALDOA), enolase 1 (ENO1), and fumarate (B1241708) hydratase (FH), thereby reducing glucose consumption and lactate (B86563) release in cancer cells like HepG2. nih.govnih.gov This metabolic targeting contributes to its anti-proliferative effects. nih.govnih.gov
Induction of Apoptosis in Various Cancer Cell Lines (e.g., HepG2, HL60, MCF-7, SKOV3, U937)
This compound induces apoptosis, a programmed cell death mechanism, in several cancer cell lines. clockss.orgnih.govnih.gov Studies using Annexin V/7-amino-actinomycin D (7-AAD) staining have shown that MSPA treatment leads to apoptotic cell death in HepG2 (human hepatocellular carcinoma) and HL60 (human promyelocytic leukemia) cells. nih.govmdpi.com For example, treatment of HepG2 and HL60 cells with 12.5 µM MSPA for 72 hours resulted in positive staining for Annexin V, indicating early apoptosis, and in some cases, double staining with 7-AAD, suggesting late-stage apoptosis. nih.govmdpi.com While specific data points for all listed cell lines (MCF-7, SKOV3, U937) were not uniformly available across the search results, the induction of apoptosis in HepG2 and HL60 cells highlights a key mechanism of MSPA's anticancer activity. clockss.orgnih.govmdpi.com Research also indicates that some natural-type macrosphelides can induce apoptotic cell death in human lymphoma U937 cells. clockss.org
Selective Cytotoxicity Towards Cancer Cells Over Normal Cells
A significant aspect of this compound's activity is its selective cytotoxicity towards cancer cells while exhibiting less toxicity towards normal cells. nih.govmdpi.com Comparative studies evaluating the cytotoxic effect of MSPA in cancer cell lines (HepG2, HL60, MCF-7) and non-cancer cell lines (THLE-3, PBMC, MCF-10A) demonstrated a notable difference. nih.govmdpi.com For instance, after 96 hours of treatment with 12.5 µM MSPA, the viability of cancer cell lines was significantly lower compared to that of non-cancer cell lines. nih.govmdpi.com This selective action suggests MSPA could be a promising lead compound for targeted cancer therapies, aiming to minimize harm to healthy tissues. nih.govmdpi.com
Table 1: Selective Cytotoxicity of this compound (12.5 µM, 96 hours) nih.govmdpi.com
| Cell Line | Type | Viability (%) |
| HepG2 | Cancer | 51.7 |
| HL60 | Cancer | 54.6 |
| MCF-7 | Cancer | 48.4 |
| THLE-3 | Non-Cancer | 78.2 |
| PBMC | Non-Cancer | 86.2 |
| MCF-10A | Non-Cancer | 94.5 |
Anti-Metastatic Effects through Inhibition of Cell-Cell Adhesion (e.g., HL-60 to HUVECs)
This compound has demonstrated anti-metastatic potential, partly attributed to its ability to inhibit cell-cell adhesion. clockss.orgjst.go.jpnih.govmdpi.comcaymanchem.comsemanticscholar.org Studies have shown that MSPA can dose-dependently inhibit the adhesion of human leukemia HL-60 cells to LPS-activated human umbilical vein endothelial cells (HUVECs). clockss.orgjst.go.jpnih.govcaymanchem.comsemanticscholar.org This inhibition of adhesion is considered a critical factor in preventing the metastasis of tumor cells to distant organs. clockss.org Macrosphelide B, a related compound, has also been reported to suppress metastasis in mouse melanoma models by inhibiting cell adhesion mediated by sLex/E-selectin molecules. clockss.orgjst.go.jpnih.gov
Table 2: Inhibition of HL-60 Cell Adhesion to HUVECs by Macrosphelides jst.go.jpnih.gov
| Compound | IC50 (µM) |
| This compound | 3.5 |
| Macrosphelide B | 36 |
Modulation of Carcinogenesis Features
This compound has been reported to inhibit major features of carcinogenesis. nih.govresearchgate.net While the specific mechanisms are still under investigation, its ability to inhibit cell proliferation, induce apoptosis, and interfere with cell adhesion suggests a broader impact on the processes that drive cancer development and progression. nih.govresearchgate.net
Antimicrobial Activity Profile
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. ontosight.ainih.govoup.commdpi.comcaymanchem.comsemanticscholar.orgmedchemexpress.com It has been found to inhibit the growth of certain microorganisms, including some ascomycetes, basidiomycetes, oomycetes, and Gram-positive bacteria. oup.comcaymanchem.commedchemexpress.com Notably, MSPA has shown activity against the medically important bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) reported to be ≤500 μg/mL. oup.commedchemexpress.com However, studies indicate that MSPA does not show activity against yeasts or Gram-negative bacteria at tested concentrations. oup.comcaymanchem.com
Table 3: Antimicrobial Activity of this compound oup.comcaymanchem.commedchemexpress.com
| Microorganism Type | Activity Observed | Specific Organisms Mentioned | MIC (if available) |
| Ascomycetes | Inhibition | Some species | Not specified |
| Basidiomycetes | Inhibition | Some species | Not specified |
| Oomycetes | Inhibition | Some species | Not specified |
| Gram-positive bacteria | Inhibition | Staphylococcus aureus, B. subtilis, M. luteus, B. thuringiensis | ≤500 μg/mL (S. aureus), 143 μg/ml (B. subtilis, M. luteus), 57 μg/ml (B. thuringiensis, S. aureus) oup.comcaymanchem.commedchemexpress.com |
| Zygomycetes | No inhibition | Tested species | >700 μg/mL oup.com |
| Yeasts | No inhibition | Tested species | >700 μg/mL oup.comcaymanchem.com |
| Gram-negative bacteria | No inhibition | Tested species | >700 μg/mL oup.comcaymanchem.com |
Antibacterial Activity Against Gram-Positive Organisms
Research indicates that this compound possesses antimicrobial activity specifically targeting certain Gram-positive bacteria. researchgate.netmdpi.com Studies have shown its effectiveness against medically important pathogens such as Staphylococcus aureus. researchgate.netmdpi.com The growth of Staphylococcus aureus was inhibited by this compound, with a reported minimum inhibitory concentration (MIC) of <=500 microg/ml. researchgate.net While active against Gram-positive strains, this compound did not show inhibitory effects against tested yeasts and Gram-negative bacteria at concentrations up to 700 microg/ml. researchgate.net
The antibacterial activity spectrum of this compound includes several notable Gram-positive species:
Staphylococcus aureus researchgate.netmdpi.com
Bacillus subtilis researchgate.net
Micrococcus luteus researchgate.net
Bacillus thuringiensis researchgate.net
Further detailed research findings on the specific activity against Bacillus subtilis, Micrococcus luteus, and Bacillus thuringiensis at defined concentrations were noted in the literature, alongside the reported MIC for Staphylococcus aureus. researchgate.net
Antifungal Activity Against Specific Fungal Species
This compound has also demonstrated inhibitory effects against various fungal species, including members of the ascomycetes, basidiomycetes, and oomycetes classes. researchgate.netmdpi.com This broad-spectrum antifungal activity against these groups highlights its potential in controlling fungal growth. researchgate.netmdpi.com
Specific plant-pathogenic fungi have been identified as targets of this compound. Studies have shown that this compound is capable of inhibiting the mycelial growth of Sclerotinia sclerotiorum and Sclerotium cepivorum. researchgate.netmdpi.com The concentrations at which this inhibition was observed were relatively low, with reported IC50 values of 46.6 µg/mL for Sclerotinia sclerotiorum and 2.9 µg/mL for Sclerotium cepivorum. researchgate.netmdpi.com
The antifungal activity of this compound extends to:
Sclerotinia sclerotiorum researchgate.netmdpi.com
Sclerotium cepivorum researchgate.netmdpi.com
Ascomycetes researchgate.netmdpi.com
Basidiomycetes researchgate.netmdpi.com
Oomycetes researchgate.netmdpi.com
The differential inhibitory concentrations observed for S. sclerotiorum and S. cepivorum suggest varying sensitivities among fungal species to this compound. researchgate.netmdpi.com
Data on the antimicrobial activity of this compound against specific organisms:
| Organism | Type | Activity Observed | Concentration / Value | Reference |
| Staphylococcus aureus | Gram-Positive | Inhibition | MIC <= 500 µg/ml | researchgate.net |
| Sclerotinia sclerotiorum | Fungus | Inhibition | IC50 46.6 µg/mL | researchgate.netmdpi.com |
| Sclerotium cepivorum | Fungus | Inhibition | IC50 2.9 µg/mL | researchgate.netmdpi.com |
| Bacillus subtilis | Gram-Positive | Inhibition | researchgate.net | |
| Micrococcus luteus | Gram-Positive | Inhibition | researchgate.net | |
| Bacillus thuringiensis | Gram-Positive | Inhibition | researchgate.net | |
| Ascomycetes | Fungi | Inhibition | researchgate.netmdpi.com | |
| Basidiomycetes | Fungi | Inhibition | researchgate.netmdpi.com | |
| Oomycetes | Protists | Inhibition | researchgate.netmdpi.com |
Immunosuppressive Properties and Mechanisms
This compound's mechanism of action involving the disruption of cell adhesion processes contributes to its potential as an immunosuppressive agent. biosynth.com This property is linked to its ability to influence cellular communication and adhesion, key aspects of immunological responses. biosynth.com
Inhibition of Immune Cell Activities
The immunosuppressive effects of this compound are associated with the inhibition of immune cell activities. biosynth.com While the precise spectrum of immune cells affected is subject to ongoing research, its fundamental mode of action involving cell adhesion disruption is central to this property. biosynth.com
Alteration of Cellular Communication and Adhesion in Immunological Responses
A significant mechanism underlying this compound's biological activities, including its immunosuppressive potential, is its capacity to alter cellular communication and adhesion. biosynth.com This is achieved through interference with the function of specific cell surface receptors. biosynth.com By disrupting these processes, this compound can modulate interactions between cells, which is critical in the context of immune responses. biosynth.com Studies have shown that this compound dose-dependently inhibited the adhesion of HL-60 cells to a monolayer of LPS-activated human umbilical vein endothelial cells (HUVECs), with an IC50 of 3.5 microM. nih.gov This finding provides a specific example of how this compound can interfere with cell-cell adhesion relevant to inflammatory and immunological processes. nih.gov
Compound and Organism PubChem CIDs
| Name | PubChem CID | Notes |
| This compound | 10783458 | nih.gov |
| Staphylococcus aureus | Not available | CID for species not found in results |
| Bacillus subtilis | Not available | CID for species not found in results |
| Micrococcus luteus | 16091622 | hznu.edu.cn |
| Bacillus thuringiensis | Not available | CID for species not found in results |
| Sclerotinia sclerotiorum | 665079 | Taxonomy ID nih.gov |
| Sclerotium cepivorum | Not available | CID for species not found in results |
| Ascomycetes | Not applicable | Class of fungi |
| Basidiomycetes | Not applicable | Class of fungi |
| Oomycetes | Not applicable | Class of protists (fungal-like organisms) |
Molecular Mechanisms of Action of Macrosphelide a
Identification of Direct Molecular Targets
Studies utilizing techniques such as mass spectrometry proteomics combined with affinity chromatography have been employed to identify the specific proteins that Macrosphelide A directly interacts with nih.govmdpi.com. These investigations have revealed key enzymes involved in glucose metabolism as primary targets nih.govmdpi.com.
Enzyme Inhibition and Metabolic Pathway Modulation
This compound has been shown to inhibit critical enzymes involved in both glycolysis and the tricarboxylic acid (TCA) cycle, thereby modulating cancer cell metabolism, particularly the Warburg effect nih.govmdpi.comnih.gov. This metabolic adaptation, characterized by increased aerobic glycolysis, is a hallmark of cancer cells nih.govmdpi.com. By inhibiting these enzymes, this compound reduces glucose consumption and lactate (B86563) release in cancer cells nih.govmdpi.com.
Glycolytic Enzyme Targets (e.g., Enolase 1 (ENO1), Aldolase (B8822740) A (ALDOA))
Key glycolytic enzymes targeted by this compound include Enolase 1 (ENO1) and Aldolase A (ALDOA) nih.govmdpi.comnih.gov. ENO1 is involved in the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156) d-nb.info. ALDOA is another crucial enzyme in the glycolytic pathway nih.govmdpi.com. The inhibition of these enzymes disrupts the flow of glycolysis, impacting the energy production in cancer cells nih.govmdpi.com. ENO1 overexpression is observed in several cancer types and is associated with cancer cell stemness and proliferation nih.govmdpi.com. Inhibition of ENO1 can attenuate cell proliferation and induce cell death nih.govmdpi.com. ALDOA also has moonlighting functions beyond glycolysis nih.gov.
TCA Cycle Enzyme Target (e.g., Fumarate (B1241708) Hydratase (FH))
In addition to glycolytic enzymes, this compound also targets Fumarate Hydratase (FH), an enzyme in the TCA cycle nih.govmdpi.comnih.gov. FH catalyzes the stereospecific hydration of fumarate to malate, playing a crucial role in cycle continuity and intersecting with biosynthetic pathways creative-proteomics.com. The simultaneous inhibition of enzymes in both glycolysis and the TCA cycle by this compound contributes to its anti-cancer effects by significantly impacting glucose metabolism nih.govmdpi.com.
Direct Binding and Enzyme Activity Reduction Assays (e.g., in vitro binding assays, purified enzyme assays)
Direct and specific interactions between this compound and its target proteins, including ALDOA, ENO1, and FH, have been confirmed through various in vitro assays nih.govmdpi.com. In vitro binding assays and competition assays have demonstrated the ability of this compound to bind directly and specifically to these enzymes nih.govmdpi.com. Furthermore, purified enzyme assays have been conducted to confirm the direct inhibition of enzyme activity by this compound, excluding the possibility of indirect or secondary factors nih.govmdpi.comnih.gov. For instance, the inhibitory effect of this compound on purified human ENO1 has been specifically measured by monitoring the production of phosphoenolpyruvate from 2-phosphoglycerate nih.govmdpi.com.
Data Table: this compound Inhibition of Purified ENO1 Activity
| Assay Type | Enzyme Target | Observation | Citation |
| Purified Enzyme Assay | ENO1 | Significant inhibition of enzyme activity | nih.govmdpi.com |
| In vitro Binding | ENO1, ALDOA, FH | Direct and specific binding observed | nih.govmdpi.com |
| Competition Assay | ENO1, ALDOA, FH | Binding decreases with competitor concentration | mdpi.com |
Disruption of Cell Adhesion Processes through Specific Cell Surface Receptor Interference
This compound functions, in part, through the disruption of cell adhesion processes biosynth.comnih.gov. This activity is facilitated by its ability to interfere with the function of specific cell surface receptors biosynth.com. This compound has been shown to inhibit the adhesion of human leukemia cells (HL-60) to activated human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner nih.govjst.go.jpkitasato-u.ac.jp. This suggests an interference with the molecular interactions necessary for cell-cell adhesion, which is a critical step in processes like immune cell activity and cancer metastasis biosynth.comnih.govmdpi.comclockss.org. The specific cell surface receptors involved in this interference have been indicated as targets biosynth.com.
Data Table: this compound Inhibition of Cell Adhesion
| Cell Type 1 (Adhering) | Cell Type 2 (Monolayer) | Activation | IC50 (µM) | Citation |
| HL-60 cells | LPS-activated HUVEC monolayer | LPS | 3.5 | nih.govjst.go.jpkitasato-u.ac.jp |
Intracellular Signaling Pathway Perturbations
Beyond its direct enzyme inhibition and cell adhesion effects, this compound's mechanism may also involve perturbations of intracellular signaling pathways biosynth.com. While the primary focus of recent research has been on metabolic enzyme inhibition, the disruption of cell surface receptor function can lead to downstream effects on intracellular signaling cascades that regulate various cellular processes, including immune responses and potentially pathways relevant to cancer progression biosynth.commdpi.com. Further research is indicated to fully elucidate the specific intracellular signaling pathways affected by this compound.
This compound, a natural macrolide compound, has garnered attention for its potential biological activities, particularly in the context of cancer research. ontosight.aiclockss.org Initially isolated from fungal and marine sources, this compound (MSPA) is characterized by a 16-membered ring structure with three lactone linkages. clockss.orgnih.gov Research has focused on elucidating its molecular mechanisms of action, including its effects on cellular processes such as apoptosis and metabolism. clockss.orgnih.govmdpi.com
Induction of Apoptosis via Mitochondria-Dependent Pathways
This compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. clockss.orgmdpi.com This induction often involves the mitochondria-dependent pathway, also known as the intrinsic pathway. nih.govfrontiersin.orgwikipedia.org Studies have indicated that MSPA treatment can lead to events characteristic of apoptosis, such as DNA fragmentation and morphological changes. clockss.orgtandfonline.comtandfonline.com
Research suggests that the mechanism may involve the activation of caspases, a family of proteases that play a key role in executing apoptosis. nih.govresearchgate.netnih.gov Specifically, activation of caspase-8 and caspase-3 has been observed following treatment with macrosphelide derivatives. nih.govtandfonline.comnih.gov The mitochondria-dependent pathway is typically regulated by the Bcl-2 protein family, and changes in the expression of proteins like Bid and Bcl-2 have been noted in response to macrosphelide treatment. tandfonline.comresearchgate.netnih.gov The loss of mitochondrial membrane potential is another hallmark of the intrinsic apoptotic pathway that has been associated with the effects of macrosphelides. nih.govresearchgate.netnih.gov
Reactive Oxygen Species (ROS) Generation
Increased generation of intracellular reactive oxygen species (ROS) is another mechanism implicated in the effects of this compound and its derivatives. nih.govtandfonline.comtandfonline.comresearchgate.netnih.gov Studies have demonstrated a rapid increase in intracellular ROS levels following treatment with certain macrosphelides. nih.govtandfonline.comtandfonline.comresearchgate.netnih.gov This oxidative stress is considered an important trigger for the induction of apoptosis. tandfonline.comtandfonline.comresearchgate.netnih.gov
Pretreatment with antioxidants like N-acetyl-L-cysteine (NAC), a glutathione (B108866) precursor, has been shown to inhibit macrosphelide-induced ROS formation and subsequently rescue cells from apoptosis, highlighting the role of ROS in this process. nih.govresearchgate.net The generation of ROS can lead to various downstream effects, including glutathione depletion and lipid peroxidation, further contributing to cellular damage and the induction of cell death. clockss.orgresearchgate.net
Impact on Cellular Metabolism (e.g., Glucose Consumption, Lactate Production, ECAR/OCR Attenuation)
This compound has a significant impact on cellular metabolism, particularly on processes related to glucose utilization. nih.govnih.gov Research indicates that MSPA treatment in cancer cells leads to a reduction in cellular glucose consumption and lactate production. nih.govnih.gov
Real-time metabolic analysis using techniques like the Seahorse assay has revealed that MSPA treatment attenuates both the extracellular acidification rate (ECAR) and the oxygen consumption rate (OCR). nih.gov ECAR is often used as an indicator of the rate of glycolysis, while OCR reflects mitochondrial oxidative phosphorylation. frontiersin.orgnih.govresearchgate.net The observed decrease in both ECAR and OCR suggests that MSPA affects key metabolic pathways involved in energy production in cancer cells. nih.gov
This metabolic impact is linked to MSPA's interaction with enzymes involved in glucose metabolism and the TCA cycle. nih.govmdpi.com Specifically, this compound has been shown to bind to and inhibit the enzymatic activity of enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH). nih.govmdpi.comnih.gov These enzymes play crucial roles in glycolysis and the TCA cycle, and their inhibition by MSPA contributes to the observed changes in glucose consumption, lactate production, and the attenuation of ECAR and OCR. nih.govmdpi.comnih.gov
Data on the impact of MSPA on glucose consumption and lactate production in HepG2 cells is presented below:
| Treatment | Glucose Consumption (Relative to Control) | Lactate Production (Relative to Control) |
| Vehicle | 1.00 | 1.00 |
| MSPA | Reduced | Reduced |
Based on research findings indicating significant reduction in glucose consumption and lactate release upon MSPA treatment in HepG2 cells. nih.govnih.gov
Genetic Confirmation of Target Mediation (e.g., siRNA-based Knockdown Studies)
Genetic studies, particularly those utilizing siRNA-based knockdown, have provided indirect confirmation of the role of this compound's target proteins in mediating its cytotoxic effects. nih.govnih.gov siRNA (small interfering RNA) is a common tool used to transiently reduce the expression of specific genes. rarediseasesjournal.comsitoolsbiotech.com
Studies involving the knockdown of MSPA target proteins, such as ENO1, ALDOA, and FH, have been conducted to assess whether reducing the levels of these proteins mimics the effects of MSPA treatment. nih.govnih.gov The results of these siRNA-based experiments have indirectly supported the notion that the cytotoxic effects of MSPA in cancer cells, such as HepG2 and MCF-7 cell lines, are mediated through its interaction with these specific metabolic enzymes. nih.govnih.gov By demonstrating that genetic reduction of the target proteins has similar cellular outcomes to treatment with MSPA, these studies provide evidence for the involvement of ENO1, ALDOA, and FH as key mediators of MSPA's action. nih.govnih.gov
Computational Modeling for Target Interaction Analysis
Computational modeling techniques have been employed to analyze the interaction between this compound and its putative target proteins. nih.govmdpi.comfrontiersin.orgmdpi.comarxiv.org These in silico methods provide insights into the binding characteristics and mechanisms of interaction at a molecular level. nih.govmdpi.comarxiv.org
Simulation modeling has been used to confirm the direct and specific interactions of MSPA with candidate target proteins such as ENO1, ALDOA, and FH. nih.govnih.gov These models can help visualize the binding sites and predict the nature of the interactions, including hydrogen bonds and hydrophobic interactions. nih.govmdpi.com Computational analysis can complement experimental binding assays by providing a detailed understanding of how MSPA interacts with the three-dimensional structures of its target enzymes, contributing to the understanding of how it reduces their enzymatic activity. nih.govmdpi.com
Preclinical Development and Translational Research of Macrosphelide a
Strategies for Optimization of Macrosphelide A Potency and Efficacy
Optimizing the potency and efficacy of a lead compound like this compound is a critical phase in drug development. This involves systematic modifications to the compound's structure to improve its interaction with target molecules and enhance its biological effects. Strategies commonly employed include structure-activity relationship (SAR) studies, lead optimization, and high-throughput screening numberanalytics.comnumberanalytics.com.
Research into this compound has involved the synthesis of various derivatives to explore how structural changes impact its activity. For instance, studies have reported methods for the concise synthesis of this compound and the discovery of more cytotoxic derivatives. mdpi.comnih.gov Modifications to the macrosphelide core skeleton, such as the introduction of ketone groups, have been shown to influence apoptosis-inducing activity. researchgate.net
| Compound Type | Structural Modification | Observed Effect (vs. Parent) | Reference |
| Macrosphelide Derivative | Presence of diketone at 8 and 14 positions | Higher potency to induce apoptosis in U937 cells | researchgate.net |
| Macrosphelide Derivative | Specific structural changes (details not specified in snippet) | Increased cytotoxic activity | mdpi.comnih.gov |
Evaluation of this compound as a Lead Compound for Therapeutic Agent Design
This compound has been identified as a potential lead compound for the design of anti-cancer drugs. mdpi.com A good lead compound typically exhibits a desired biological activity with a certain level of potency and selectivity, along with favorable pharmacokinetic properties. numberanalytics.com this compound shows anti-cancer properties in various cell lines and inhibits key aspects of carcinogenesis. mdpi.com Its ability to inhibit the adhesion of human leukemia HL-60 cells to human-umbilical-vein endothelial cells highlighted its potential as an anti-metastatic agent. clockss.org
The evaluation process involves identifying the molecular targets of the compound. Studies have shown that this compound exhibits anti-cancer effects by simultaneously targeting key enzymes involved in the Warburg effect: enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH). mdpi.comnih.gov this compound strongly binds to these enzymes and reduces their enzymatic activity, leading to impaired cancer cell proliferation, reduced glucose consumption, and decreased lactate (B86563) release. mdpi.comnih.gov
The selective cytotoxic effect of this compound on cancer cells compared to normal cells also supports its potential as a lead compound. mdpi.comnih.gov
| Cell Line Type | Example Cell Lines | Viability after MSPA Treatment (12.5 μM, 96h) | Reference |
| Cancer Cell Lines | HepG2, HL60, MCF-7 | 48.4% - 54.6% | nih.gov |
| Non-Cancer Cell Lines | THLE-3, PBMC, MCF-10 | 78.2% - 94.5% | nih.gov |
This selective toxicity profile, along with its mechanism of targeting key metabolic enzymes, endorses the therapeutic relevance of this compound as an anti-cancer drug lead. mdpi.comnih.gov
Development of Chimeric Agents with Enhanced Bioactivities
The development of chimeric agents involves combining structural features of this compound with other molecules to create compounds with enhanced or novel bioactivities. This strategy aims to leverage the desirable properties of this compound while potentially improving potency, selectivity, or introducing new mechanisms of action.
Research has explored the preparation of chimeric molecules incorporating the macrosphelide skeleton. For example, dramatic advances were reported through the preparation of chimeric molecules combining an MS skeleton with an epothilone (B1246373) side chain. nih.govmdpi.com Inspired by epothilone's cytotoxicity and its similar 16-membered macrolide structure, this molecular design aimed to develop more potent Macrosphelide derivatives. nih.govmdpi.com
Screening of these chimeric compounds has shown increased desired potencies compared to parent compounds. nih.gov Specifically, one chimera (chimera 9) demonstrated more potent apoptosis-inducing activity in the U937 cell line compared to parent this compound or other analogs at the same concentration. nih.gov This suggests that hybridization strategies can lead to a significant improvement in the intrinsic activity of this compound. nih.govmdpi.com
In Vivo Studies on this compound and its Derivatives (e.g., Anti-metastatic Activity in Mice)
In vivo studies are crucial for evaluating the effects of this compound and its derivatives in living systems, including their efficacy against diseases and their behavior within the body. Studies in mice have been particularly relevant for assessing the anti-metastatic potential of macrosphelides. clockss.orgnih.govcriver.com
Macrosphelide B (MSB), a related macrosphelide, has been studied for its effects on metastasis in mouse models. Administration of MSB at 20 mg/kg/day significantly decreased lung metastatic nodules of B16/BL6 mouse melanoma cells. nih.gov This anti-metastatic effect was attributed to the inhibition of cell adhesion to endothelial cells through the sialyl Lewis(x) molecule. nih.gov
In vitro studies supporting these in vivo findings showed that B16/BL6 cells, which express high levels of sLe(x) antigen, demonstrated greater adhesion to activated human umbilical vein endothelial cells (HUVECs), and this adhesion was significantly inhibited by MSB. nih.gov
Combined therapy of Macrosphelide B and cisplatin (B142131) also induced remarkable lung metastasis inhibition in mice. nih.gov While the provided information focuses on Macrosphelide B for in vivo anti-metastatic activity in mice, it highlights the potential of the macrosphelide class, including this compound and its derivatives, in inhibiting metastasis. clockss.orgnih.gov
Future Perspectives and Research Challenges for Macrosphelide a
Elucidation of Remaining Unidentified Biological Targets and Pathways
While some biological targets of Macrosphelide A have been identified, such as its ability to inhibit enzymes involved in glycolysis and the TCA cycle in cancer cells (ALDOA, ENO1, and FH), a comprehensive understanding of all its biological targets and the intricate pathways it modulates remains an active area of research. mdpi.comnih.gov Identifying additional targets and mapping the complete network of cellular processes influenced by this compound is essential for fully understanding its therapeutic effects and potential off-target interactions. This can involve advanced proteomic studies, target deconvolution techniques, and pathway analysis to build a complete picture of its cellular activity.
Comprehensive Understanding of Allosteric Modulation and Binding Specificity
This compound has been shown to bind to target proteins, influencing their enzymatic activity. mdpi.com A deeper understanding of whether this compound acts as an allosteric modulator and the specifics of its binding to target proteins is crucial. Allosteric modulation involves binding to a site distinct from the active site, inducing conformational changes that affect protein activity and potentially offering higher specificity and fewer off-target effects compared to orthosteric modulation. longdom.orgnih.govelifesciences.orgwikipedia.org Research challenges include precisely mapping the binding sites of this compound on its targets, characterizing the conformational changes induced upon binding, and understanding how these interactions translate into the observed biological outcomes. Investigating the binding kinetics and thermodynamics will provide valuable insights into its mechanism of action and contribute to the rational design of more potent and specific derivatives.
Advanced Derivatization for Tailored Pharmacological Profiles and Improved Drug Candidates
The complex structure of this compound provides numerous sites for chemical modification. ontosight.aimdpi.com Advanced derivatization strategies are key to developing analogs with improved pharmacological profiles, including enhanced potency, selectivity, stability, and pharmacokinetic properties. Research in this area involves the synthesis of a variety of this compound derivatives, exploring modifications to the macrolide ring and its functional groups. mdpi.comnih.govresearchgate.netnih.gov The aim is to identify structural motifs critical for specific biological activities and to design compounds with tailored properties for particular therapeutic indications. This includes efforts to improve cell permeability, which has been noted as a potential area for improvement for this compound. mdpi.com
Exploration of New Therapeutic Indications beyond Oncology and Anti-Infective Applications
While this compound has shown promise in oncology and anti-infective research, exploring its potential in other therapeutic areas represents a significant future perspective. ontosight.airesearchgate.net Given its diverse biological activities, it is plausible that this compound or its derivatives could be effective against other diseases involving similar cellular pathways or targets. This could include investigations into inflammatory conditions, autoimmune disorders, or other diseases where modulation of cell adhesion, apoptosis, or specific metabolic pathways could be beneficial. Identifying new indications requires broad screening efforts and a deeper understanding of the compound's fundamental biological effects.
Bridging Preclinical Findings to Potential Clinical Applications
Translating promising preclinical findings of this compound into successful clinical applications is a major challenge. This involves rigorous preclinical studies to assess efficacy, pharmacokinetics, pharmacodynamics, and potential toxicity in relevant animal models. iaea.orgbiobide.com Bridging the gap requires careful study design to ensure that preclinical data are predictive of human responses. crownbio.com Key challenges include selecting appropriate disease models, optimizing dosing regimens, and identifying relevant biomarkers to monitor efficacy and safety in future clinical trials. The high attrition rate in drug development underscores the importance of robust preclinical data and a well-defined translational strategy. biobide.com
Sustainable Production Methods and Scalability Considerations for Research and Development
As research into this compound progresses, ensuring a sustainable and scalable supply of the compound is essential for both ongoing research and potential future development. This compound is a natural product, initially isolated from fungi. ontosight.ai Challenges exist in optimizing fermentation processes for higher yields and exploring alternative or complementary synthetic routes that are efficient and environmentally friendly. ontosight.aimdpi.comkeclon.com Developing sustainable production methods involves minimizing waste, utilizing renewable resources, and ensuring the scalability of the process to meet the demands of preclinical and potentially clinical studies. mdpi.comkestria.comresearchgate.nettaylorfrancis.com Advances in synthetic chemistry and biotechnology, including exploring the biosynthetic pathways in producing organisms, can contribute to addressing these production challenges. researchgate.netresearchgate.net
Q & A
Q. How is Macrosphelide A isolated and purified from microbial sources?
this compound is isolated from the fermentation broth of Paraconiothyrium sporulosum FO-5050 using solvent extraction followed by chromatographic techniques such as silica gel column chromatography and HPLC. Key steps include:
- Fermentation : Culturing the strain under optimized conditions (e.g., temperature, pH, nutrient media) to maximize metabolite production.
- Extraction : Ethyl acetate or methanol extraction to separate lipophilic compounds.
- Purification : Sequential chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate this compound. Final structural confirmation is achieved via NMR spectroscopy and comparison with synthetic stereoisomers .
Q. What experimental methods are used to determine this compound’s structure?
Structural elucidation involves:
- NMR spectroscopy : 1D/2D NMR (e.g., COSY, HMBC, HSQC) to assign proton and carbon signals and establish connectivity.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₃₃H₃₈O₈).
- X-ray crystallography : For absolute stereochemistry determination, though synthetic stereoisomer comparisons are often preferred due to crystallization challenges .
Q. How is the biological activity of this compound assessed in cell adhesion inhibition assays?
- Cell lines : Use human leukemia cells (HL-60) and LPS-activated human umbilical vein endothelial cells (HUVEC).
- Assay design : Co-culture HL-60 and HUVEC cells; quantify adhesion via fluorescence labeling or microscopy.
- Dose-response : Measure IC₅₀ values (e.g., 3.5 µM for this compound) using serial dilutions. Include controls (e.g., untreated cells, solvent-only groups) to validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
Contradictions may arise from variations in:
- Cell culture conditions : Differences in serum concentration, passage number, or activation protocols (e.g., LPS concentration for HUVEC activation).
- Assay endpoints : Fluorescence vs. microscopy-based quantification introduces variability.
- Statistical rigor : Use standardized protocols (e.g., OECD guidelines) and report confidence intervals. Apply meta-analysis frameworks like PRISMA to synthesize data across studies .
Q. What strategies optimize this compound’s low synthetic yield in multi-step processes?
The 11-step synthesis of this compound (20% overall yield) faces challenges in stereochemical control and intermediate stability. Optimization approaches include:
- Catalyst screening : Evaluate chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to enhance enantioselectivity.
- Solvent effects : Replace polar aprotic solvents (e.g., THF) with ionic liquids to stabilize reactive intermediates.
- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., DCC-mediated esterification) to improve reproducibility .
Q. How should researchers design experiments to evaluate this compound’s dual antibacterial and anti-metastatic activities?
- Dual-activity assays : Combine bacterial growth inhibition (e.g., Staphylococcus aureus MIC <500 µg/ml) and metastatic cell migration assays (e.g., B16/BL6 melanoma cell invasion).
- Mechanistic studies : Use transcriptomics to identify shared targets (e.g., E-selectin inhibition for both anti-adhesion and antibacterial effects).
- Dose separation : Test non-cytotoxic concentrations (e.g., ≤100 µg/ml) to distinguish specific activity from general toxicity .
Q. What computational methods support the rational design of this compound derivatives?
- Molecular docking : Simulate binding to E-selectin or bacterial targets (e.g., penicillin-binding proteins) to guide functional group modifications.
- QSAR modeling : Correlate structural features (e.g., ester group substitutions) with bioactivity using regression analysis.
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with improved pharmacokinetic profiles .
Methodological Frameworks
How can the FINER criteria be applied to formulate research questions on this compound?
- Feasible : Ensure access to specialized equipment (e.g., chiral HPLC) and microbial strains.
- Interesting : Focus on understudied mechanisms (e.g., this compound’s role in fungal apoptosis).
- Novel : Explore hybrid biosynthesis (e.g., combinatorial gene editing in host strains).
- Ethical : Adhere to biosafety protocols for pathogenic bacterial assays.
- Relevant : Align with antimicrobial resistance (AMR) or cancer metastasis research priorities .
Q. What statistical approaches validate reproducibility in this compound studies?
- Power analysis : Calculate sample sizes to detect ≥50% adhesion inhibition with α=0.05 and β=0.2.
- Inter-laboratory validation : Share standardized protocols via platforms like Protocols.io .
- Data transparency : Publish raw spectra, chromatograms, and cell assay images in supplementary materials .
Data Reporting Standards
Q. How should researchers document synthetic procedures for this compound in publications?
- Step-by-step protocols : Include reagent equivalents, reaction times, and purification details (e.g., Rf values).
- Characterization data : Report ¹H/¹³C NMR shifts (δ in ppm), HRMS peaks, and optical rotation values.
- Negative results : Disclose failed conditions (e.g., unsuccessful catalysts) to aid troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
